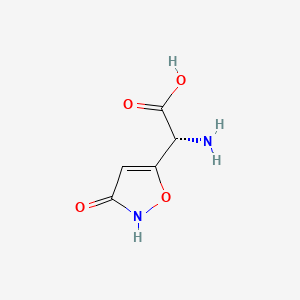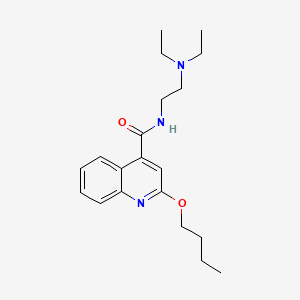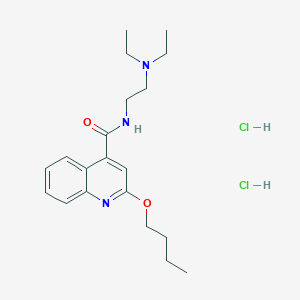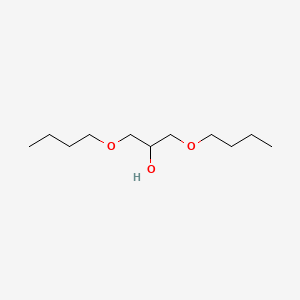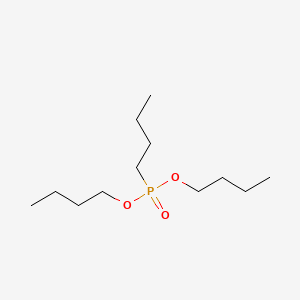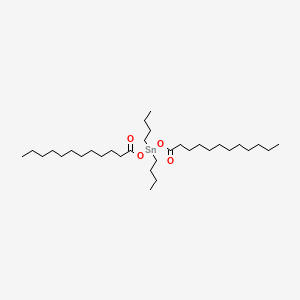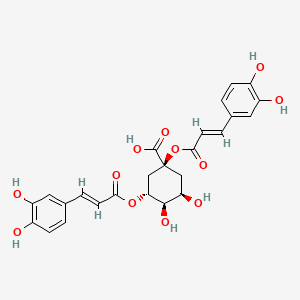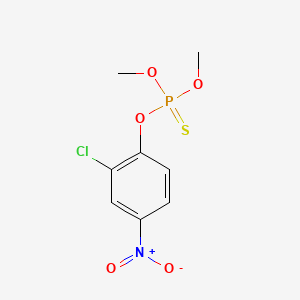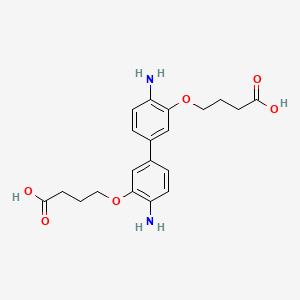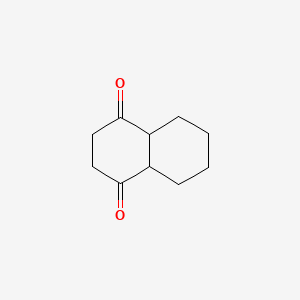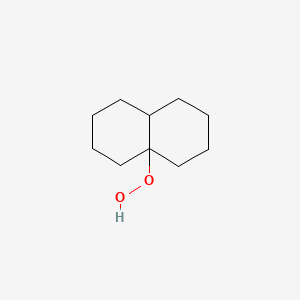
4,4'-ジイソチオシアネートジスルホン酸(DIDS)
説明
Dids (diaminodiphenyl sulfone) are a class of synthetic drugs that have been used in research for over a century. They have a wide range of applications in scientific research, from in vivo and in vitro experiments to biochemical and physiological studies. Dids are also used in pharmaceuticals, as they have been found to have certain therapeutic effects.
科学的研究の応用
がん研究におけるRAD51媒介相同組換え阻害
DIDSは、DNA修復や遺伝子組換えに不可欠なタンパク質であるRAD51の組み換え活性を抑制できる化学化合物として特定されています。 この阻害は、がん細胞がDNAを修復するのを防ぎ、化学療法などの治療法に対してより感受性が高くなる可能性があるため、がん研究において非常に重要です .
抗腫瘍化合物スクリーニング
潜在的な抗腫瘍化合物を特定するための研究では、DIDSはRAD51媒介鎖交換に対する影響についてスクリーニングされた185種類の化学化合物の中に含まれていました。 このスクリーニングは、がん治療に焦点を当てた日本で進行中の研究の一部です .
生化学研究におけるDNA修復機構の理解
DIDSとそのアナログは、RAD51の一本鎖DNA(ssDNA)への結合と、RAD51によるDループ構造の形成を研究するために使用されてきました。 これらの研究は、DNA修復の分子機構とRAD51の役割を理解するのに役立ちます .
生物物理学研究におけるタンパク質-DNA相互作用の分析
DIDSのRAD51に対する阻害効果は、多くの生物学的プロセスにおいて基本的なタンパク質-DNA相互作用についても洞察を提供します。 RAD51がssDNAに結合するのを防ぐことで、研究者はこれらの相互作用がどのように調節されているかをよりよく理解することができます .
分子生物学における阻害の分子決定因の特定
DIDSを含む研究は、RAD51活性の阻害に不可欠な特定の分子決定因を特定するのに役立ってきました。 この知識は、同様のタンパク質を標的とするより効果的な阻害剤を設計するために適用することができます .
6. 治療開発:新しい抗がん剤の設計 DIDSがRAD51媒介相同組換えを阻害する能力は、がん細胞におけるDNA修復経路を標的とする新しい抗がん剤を開発するための潜在的な経路を提供します .
作用機序
Target of Action
DIDS is a versatile compound with multiple targets. It is primarily known as a chloride channel blocker , inhibiting the ClC-Ka chloride channel . It also directly inhibits caspase activity in cell lysates . Caspases are a family of protease enzymes playing essential roles in programmed cell death (apoptosis), necrosis, and inflammation .
Mode of Action
DIDS interacts with its targets through various mechanisms. As a chloride channel blocker, it inhibits the movement of chloride ions across the plasma and organelle membranes . This inhibition is crucial in processes such as cell volume regulation and neuronal excitability .
In the context of caspases, DIDS acts as a protein crosslinker that alkylates either amino or thiol groups . Since caspases are thiol proteases, DIDS can directly inhibit their activity .
Biochemical Pathways
DIDS affects several biochemical pathways. Its inhibition of chloride channels impacts the progression of the apoptotic volume decrease (AVD), a key event in apoptosis . By inhibiting caspase activity, DIDS can reduce different apoptotic hallmarks such as AVD, caspase-3 activity, and DNA fragmentation .
Pharmacokinetics
The pharmacokinetics of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of chloride channels and caspase activity by DIDS has significant cellular effects. It can reduce apoptotic hallmarks, thereby potentially preventing cell death . Moreover, DIDS’s ability to inhibit caspase activity suggests it might have a role in regulating apoptosis .
生化学分析
Biochemical Properties
DIDS plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary targets of DIDS is the electrogenic sodium/bicarbonate cotransporter (NBCe1). DIDS binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, DIDS has been shown to inhibit the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures .
Cellular Effects
DIDS exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, DIDS has been shown to affect the activity of the sodium/bicarbonate cotransporter, leading to changes in intracellular pH and bicarbonate ion transport . These alterations can impact cellular processes such as acid-base balance, ion homeostasis, and cell volume regulation. Furthermore, DIDS has been reported to inhibit the activity of RAD51, a protein involved in DNA repair, thereby affecting cellular responses to DNA damage .
Molecular Mechanism
The molecular mechanism of DIDS involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. DIDS binds to specific lysine residues in the KKMIK motif of NBCe1, leading to reversible and irreversible inhibition of the transporter . This binding interaction affects the transport of bicarbonate ions and influences intracellular pH regulation. Additionally, DIDS inhibits the binding of RAD51 to single-stranded DNA, preventing the formation of D-loop structures and interfering with DNA repair processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DIDS can change over time. DIDS exhibits stability and can maintain its inhibitory effects on anion transporters and channels for extended periods. Prolonged exposure to DIDS may lead to degradation and reduced efficacy. Studies have shown that DIDS can cause long-term effects on cellular function, including alterations in ion transport, pH regulation, and DNA repair processes .
Dosage Effects in Animal Models
The effects of DIDS vary with different dosages in animal models. At low doses, DIDS can effectively inhibit anion transporters and channels without causing significant toxicity. At high doses, DIDS may exhibit toxic or adverse effects, including disruptions in ion homeostasis, cellular metabolism, and DNA repair processes. Threshold effects have been observed, where higher doses of DIDS lead to more pronounced inhibitory effects on target proteins and cellular functions .
Metabolic Pathways
DIDS is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by modulating the activity of anion transporters and channels. For example, DIDS inhibits the electrogenic sodium/bicarbonate cotransporter, leading to changes in bicarbonate ion transport and intracellular pH regulation . These alterations can impact metabolic processes such as acid-base balance, ion homeostasis, and cellular respiration.
Transport and Distribution
DIDS is transported and distributed within cells and tissues through specific transporters and binding proteins. It can interact with anion transporters and channels, affecting its localization and accumulation. For instance, DIDS binds to the electrogenic sodium/bicarbonate cotransporter, influencing its distribution and activity within cells . This interaction can impact the transport of bicarbonate ions and the regulation of intracellular pH.
Subcellular Localization
DIDS exhibits specific subcellular localization, which can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, DIDS binds to the electrogenic sodium/bicarbonate cotransporter, which is localized in the plasma membrane and intracellular compartments . This localization influences the transport of bicarbonate ions and the regulation of intracellular pH.
特性
IUPAC Name |
disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEPAYBXVXXBSKP-SEPHDYHBSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8N2Na2O6S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67483-13-0, 132132-49-1 | |
| Record name | NSC 344481 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067483130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-diisothiocyanato-2,2'-stilbenedisulfonate, (E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132132491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Disodium 4,4'-Diisothiocyanato-2,2'-stilbenedisulfonate Hydrate [Protein Modification Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DISODIUM 4,4'-DIISOTHIOCYANATO-2,2'-STILBENEDISULFONATE, (E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VFRQ7416A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



